molecular formula C22H19FN2O5 B4524412 2-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethyl]-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one

2-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethyl]-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one

Cat. No.: B4524412
M. Wt: 410.4 g/mol
InChI Key: MUISXUCMLJAQRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyridazin-3(2H)-one derivative featuring a 3,4-dihydro-2H-1,5-benzodioxepin moiety linked via a 2-oxoethyl group and a 2-fluoro-4-methoxyphenyl substituent at the 6-position. Its molecular complexity arises from the fusion of a benzodioxepin ring (a seven-membered oxygen-containing heterocycle) with a pyridazinone core, further modified with fluorine and methoxy groups.

The synthesis of analogous pyridazinone derivatives (e.g., via coupling reactions with substituted phenyl groups or heterocyclic systems) is well-documented, often involving nucleophilic substitutions or cyclization reactions under basic conditions (e.g., KOH in dioxane) . Spectroscopic characterization (1H NMR, IR, MS) is critical for confirming structural integrity, as seen in related compounds .

Properties

IUPAC Name

2-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethyl]-6-(2-fluoro-4-methoxyphenyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN2O5/c1-28-15-4-5-16(17(23)12-15)18-6-8-22(27)25(24-18)13-19(26)14-3-7-20-21(11-14)30-10-2-9-29-20/h3-8,11-12H,2,9-10,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUISXUCMLJAQRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)C3=CC4=C(C=C3)OCCCO4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethyl]-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzodioxepin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate alkylating agents.

    Introduction of the Pyridazinone Moiety: This involves the reaction of hydrazine derivatives with diketones or their equivalents under controlled conditions.

    Coupling of the Two Fragments: The final step involves coupling the benzodioxepin and pyridazinone fragments through a suitable linker, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethyl]-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The aromatic rings and the methoxy group can be oxidized under strong oxidative conditions.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with varied functional groups.

Scientific Research Applications

2-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethyl]-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.

    Materials Science: Use in the synthesis of novel polymers or materials with unique electronic or optical properties.

    Biological Studies: Investigation of its effects on cellular processes and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 2-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethyl]-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, leading to modulation of signal transduction pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression or replication.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s uniqueness lies in its combination of benzodioxepin , 2-oxoethyl linker , and fluorinated aryl substituents . Below is a comparative analysis with structurally related compounds:

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Key Features Reference
6-(3,4-Dihydro-2H-1,5-Benzodioxepin-7-yl)Pyridazin-3(2H)-one Pyridazinone + Benzodioxepin None (simplified analog) 244.25 Lacks 2-oxoethyl and fluorinated phenyl groups; simpler pharmacokinetic profile.
2-(4-Fluorophenyl)-6-(Trifluoromethyl)-4,5-Dihydropyridazin-3(2H)-one (CAS:1161004-70-1) Pyridazinone 4-Fluorophenyl, CF3 260.18 Trifluoromethyl enhances lipophilicity; fluorophenyl improves metabolic stability.
Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-Oxo-3-Phenethyl-Tetrahydroimidazo[1,2-a]Pyridine-5,6-Dicarboxylate Imidazopyridine Nitrophenyl, cyano, ester groups ~550 (estimated) Bulky nitro and ester groups reduce solubility; distinct heterocyclic core.
2-Substituted 6-Methylfuro[2,3-d]Pyridazin-7(6H)-ones Furopyridazinone Methyl, variable substituents ~200–250 Furan ring introduces rigidity; substituents modulate electronic properties.

Key Comparative Insights

Benzodioxepin vs. Benzodioxepin’s oxygen atoms may enhance solubility compared to fully aromatic systems.

Fluorine and Methoxy Substituents: The 2-fluoro-4-methoxyphenyl group balances electron-withdrawing (F) and electron-donating (OCH3) effects, likely improving binding affinity to hydrophobic pockets in biological targets. This contrasts with trifluoromethyl-substituted pyridazinones (e.g., CAS:1161004-70-1), where CF3 increases lipophilicity but may reduce metabolic stability .

In contrast, simpler pyridazinones (e.g., CAS:1161004-70-1) are synthesized via direct substitutions .

Spectroscopic Characterization :
Like tetrahydroimidazo[1,2-a]pyridine derivatives , the target compound’s structure would require detailed NMR and MS analysis to confirm regiochemistry and substituent placement, particularly given the benzodioxepin’s stereoelectronic effects.

Physicochemical and Pharmacokinetic Considerations

  • Solubility : The benzodioxepin and methoxy groups may enhance aqueous solubility compared to nitro- or CF3-containing analogs .
  • Metabolic Stability : Fluorine substitution typically reduces oxidative metabolism, but the 2-oxoethyl linker could introduce esterase-sensitive motifs, necessitating prodrug strategies.
  • Bioavailability : The compound’s moderate molecular weight (~400–450 g/mol estimated) aligns with Lipinski’s rules, unlike bulkier derivatives (e.g., tetrahydroimidazopyridines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethyl]-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one
Reactant of Route 2
Reactant of Route 2
2-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethyl]-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.